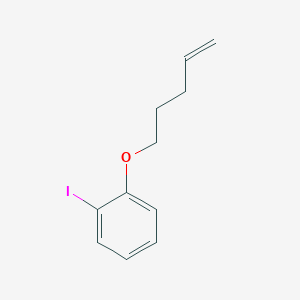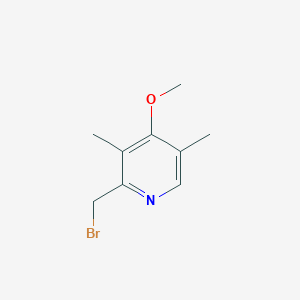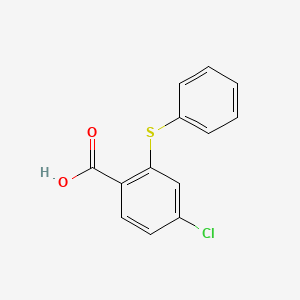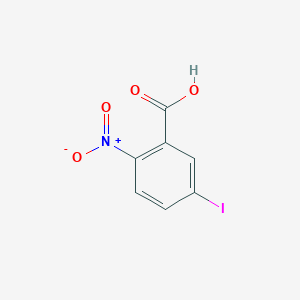
1-Iodo-2-pent-4-enoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-pent-4-enoxybenzene: is a chemical compound with the molecular formula C11H13IO. It is an iodinated derivative of benzene, featuring a pentenyloxy group attached to the benzene ring. This compound is used in various scientific research applications due to its versatile properties, making it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-pent-4-enoxybenzene typically involves the following steps:
Bromination: The starting material, 4-pentenyloxybenzene, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.
Benzyl Protection: The hydroxyl group of the intermediate is protected using a benzyl group to prevent unwanted side reactions.
Halogen Exchange Reaction: The brominated intermediate undergoes a halogen exchange reaction with iodine to replace the bromine atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-pent-4-enoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products:
Electrophilic Aromatic Substitution: Products include nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-pent-4-enoxybenzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and functional materials.
Biology: It is used in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals, polymers, and other industrial materials.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-iodo-2-(4-butoxy)-: Similar structure but with a butoxy group instead of a pentenyloxy group.
Benzene, 1-iodo-2-(4-propoxy)-: Similar structure but with a propoxy group instead of a pentenyloxy group.
Uniqueness: 1-Iodo-2-pent-4-enoxybenzene is unique due to the presence of the pentenyloxy group, which imparts specific reactivity and properties. This makes it valuable for synthesizing compounds with unique functional properties and applications in various fields .
Eigenschaften
IUPAC Name |
1-iodo-2-pent-4-enoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h2,4-5,7-8H,1,3,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHVHICIUUQRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1=CC=CC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549476 |
Source


|
| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107616-61-5 |
Source


|
| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)








![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
